Copper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, is typically synthesized through the reaction of copper(II) salts with dimethyldithiocarbamate ligands. The reaction is usually carried out in an aqueous medium, where copper(II) sulfate or copper(II) chloride is reacted with sodium dimethyldithiocarbamate under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure consistent quality and yield. The compound is then subjected to purification processes to remove any impurities before being packaged for use .
Chemical Reactions Analysis
Types of Reactions
Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced back to copper(I) complexes under specific conditions.
Substitution: The dimethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Copper(III) dimethyldithiocarbamate complexes.
Reduction: Copper(I) dimethyldithiocarbamate complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in cancer therapy due to its ability to interact with biological molecules.
Industry: Employed as a stabilizer and antioxidant in the production of synthetic elastomers and polyethers.
Mechanism of Action
The mechanism of action of Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, involves its ability to interact with biological molecules through coordination chemistry. The compound can bind to various biomolecules, including proteins and nucleic acids, potentially disrupting their normal function. This interaction is mediated by the copper ion, which can undergo redox reactions and form coordination complexes with different ligands .
Comparison with Similar Compounds
Similar Compounds
- Copper(II) Ethylenediaminetetraacetate
- Copper(II) Acetylacetonate
- Copper(II) Sulfate
Uniqueness
Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Unlike other copper complexes, it has a high stability and specific reactivity patterns, making it particularly useful in industrial applications as a stabilizer and antioxidant .
Properties
IUPAC Name |
copper;N,N-dimethylcarbamodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQIAGHKFLHIA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CuN2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS] | |
Record name | Copper(II) dimethyldithiocarbamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8065 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
137-29-1 | |
Record name | Copper dimethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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